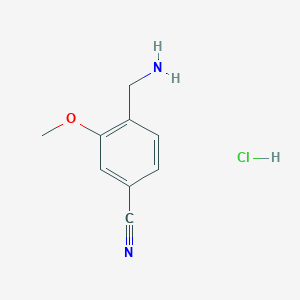![molecular formula C13H19NS B2853084 3-[(4-Methyl-1-piperidino)methyl]thiophenol CAS No. 1443336-93-3](/img/structure/B2853084.png)
3-[(4-Methyl-1-piperidino)methyl]thiophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Methyl-1-piperidino)methyl]thiophenol, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a synthetic compound that is structurally similar to the neurotransmitter dopamine, which is responsible for regulating movement, emotion, and motivation in the brain. In
Aplicaciones Científicas De Investigación
3-[(4-Methyl-1-piperidino)methyl]thiophenol has been used extensively in scientific research as a tool to study the dopaminergic system in the brain. 3-[(4-Methyl-1-piperidino)methyl]thiophenol is selectively taken up by dopaminergic neurons, where it is metabolized into a neurotoxic metabolite called MPP+. MPP+ damages dopaminergic neurons by inhibiting mitochondrial respiration, leading to cell death. This mechanism of action is similar to that of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the brain. 3-[(4-Methyl-1-piperidino)methyl]thiophenol has been used to create animal models of Parkinson's disease, which can be used to study the disease's mechanisms and develop potential treatments.
Mecanismo De Acción
3-[(4-Methyl-1-piperidino)methyl]thiophenol is taken up by dopaminergic neurons in the brain, where it is metabolized into MPP+. MPP+ inhibits mitochondrial respiration by binding to complex I of the electron transport chain, leading to the production of reactive oxygen species (ROS) and cell death. The selective uptake of 3-[(4-Methyl-1-piperidino)methyl]thiophenol by dopaminergic neurons makes it a useful tool for studying the dopaminergic system in the brain.
Biochemical and Physiological Effects:
3-[(4-Methyl-1-piperidino)methyl]thiophenol has been shown to cause selective damage to dopaminergic neurons in the brain, leading to motor deficits and other Parkinson's disease-like symptoms in animal models. 3-[(4-Methyl-1-piperidino)methyl]thiophenol has also been shown to alter the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Additionally, 3-[(4-Methyl-1-piperidino)methyl]thiophenol has been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-Methyl-1-piperidino)methyl]thiophenol has several advantages as a tool for studying the dopaminergic system in the brain. Its selective uptake by dopaminergic neurons makes it a useful tool for studying the mechanisms of Parkinson's disease and developing potential treatments. Additionally, 3-[(4-Methyl-1-piperidino)methyl]thiophenol can be used to create animal models of Parkinson's disease, which can be used to study the disease's progression and test potential therapies. However, there are also limitations to using 3-[(4-Methyl-1-piperidino)methyl]thiophenol in lab experiments. 3-[(4-Methyl-1-piperidino)methyl]thiophenol's neurotoxic effects can be difficult to control, and the compound may have off-target effects on other systems in the body. Additionally, 3-[(4-Methyl-1-piperidino)methyl]thiophenol may not fully replicate the complex pathophysiology of Parkinson's disease in humans.
Direcciones Futuras
There are several future directions for research on 3-[(4-Methyl-1-piperidino)methyl]thiophenol and its potential applications. One area of research is developing new animal models of Parkinson's disease that more closely replicate the human disease's pathophysiology. Additionally, researchers are exploring the use of 3-[(4-Methyl-1-piperidino)methyl]thiophenol in developing new treatments for Parkinson's disease, such as gene therapy or stem cell transplantation. Finally, researchers are studying the potential neuroprotective effects of compounds that can prevent or reverse 3-[(4-Methyl-1-piperidino)methyl]thiophenol-induced neurotoxicity, which may have implications for treating other neurodegenerative disorders.
Métodos De Síntesis
3-[(4-Methyl-1-piperidino)methyl]thiophenol can be synthesized by reacting 4-methyl-1-piperidine with thiophenol in the presence of a strong base such as sodium hydride. The reaction yields 3-[(4-Methyl-1-piperidino)methyl]thiophenol as a yellowish oil, which can be purified by distillation or chromatography. The purity of 3-[(4-Methyl-1-piperidino)methyl]thiophenol can be verified using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC).
Propiedades
IUPAC Name |
3-[(4-methylpiperidin-1-yl)methyl]benzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-11-5-7-14(8-6-11)10-12-3-2-4-13(15)9-12/h2-4,9,11,15H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPFJAILMPTREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=CC=C2)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-ethoxyethyl)-8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2853005.png)
![N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2853006.png)
![3-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2853009.png)
![2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2853012.png)


![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2853017.png)


![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2853022.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[[(2,3,5,6-tetramethylphenyl)sulfonylamino]methyl]benzamide](/img/structure/B2853023.png)
